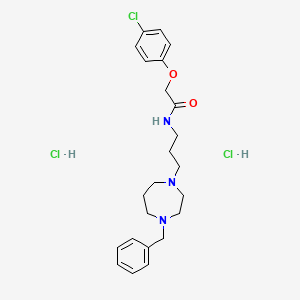
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group, a diazepine ring, and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride typically involves multiple steps, including the formation of the diazepine ring, the introduction of the chlorophenoxy group, and the attachment of the phenylmethyl group. Common reagents used in these reactions may include chlorinating agents, amines, and various catalysts. The reaction conditions often require controlled temperatures, specific solvents, and precise pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of specific functional groups within the compound to their oxidized forms.
Reduction: Reduction reactions can lead to the formation of more reduced species from the original compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride include other acetamides with different substituents, such as:
- Acetamide, N-(4-chlorophenyl)-
- Acetamide, N-(3-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl-
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct chemical structure imparts unique properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
87576-03-2 |
|---|---|
Fórmula molecular |
C23H32Cl3N3O2 |
Peso molecular |
488.9 g/mol |
Nombre IUPAC |
N-[3-(4-benzyl-1,4-diazepan-1-yl)propyl]-2-(4-chlorophenoxy)acetamide;dihydrochloride |
InChI |
InChI=1S/C23H30ClN3O2.2ClH/c24-21-8-10-22(11-9-21)29-19-23(28)25-12-4-13-26-14-5-15-27(17-16-26)18-20-6-2-1-3-7-20;;/h1-3,6-11H,4-5,12-19H2,(H,25,28);2*1H |
Clave InChI |
CRAXVKSTXRMMSI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(C1)CC2=CC=CC=C2)CCCNC(=O)COC3=CC=C(C=C3)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


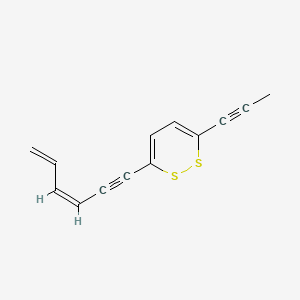

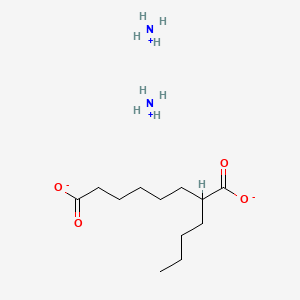

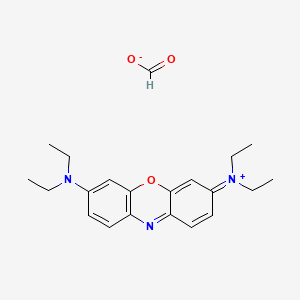
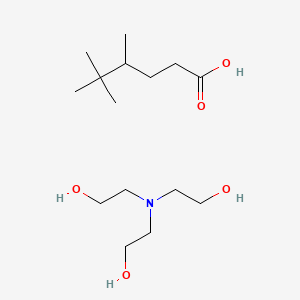
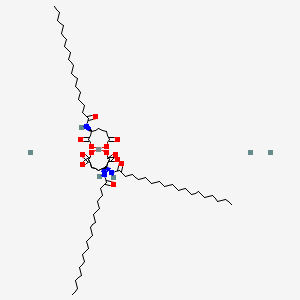
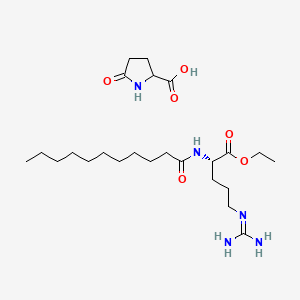
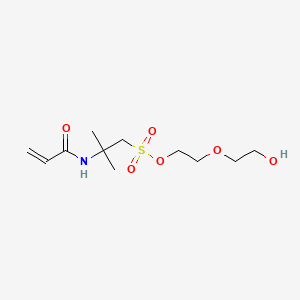
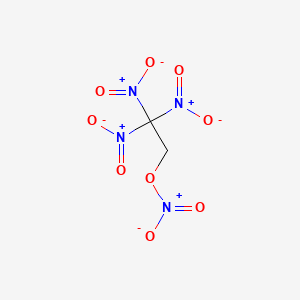
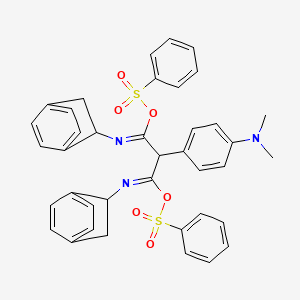
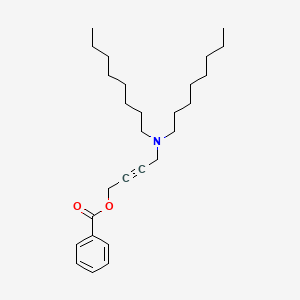
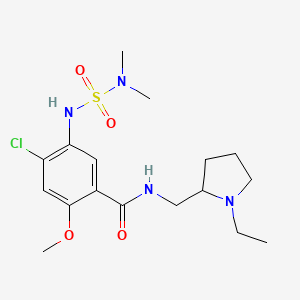
![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)
